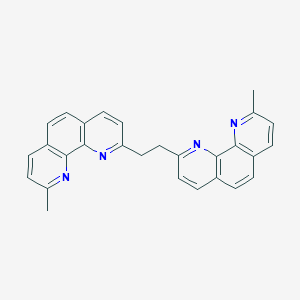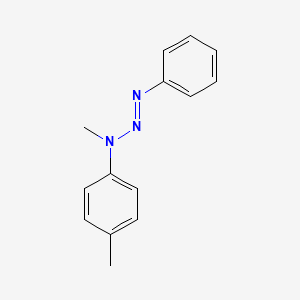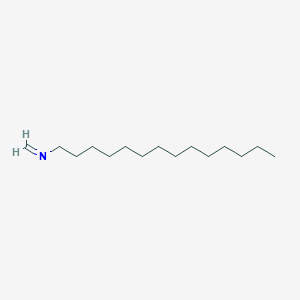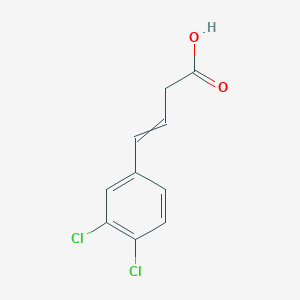
4-(3,4-Dichlorophenyl)but-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dichlorophenyl)but-3-enoic acid is a chemical compound characterized by the presence of a dichlorophenyl group attached to a butenoic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)but-3-enoic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-(3,4-Dichlorophenyl)but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4-(3,4-Dichlorophenyl)but-3-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3,4-Dichlorophenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The dichlorophenyl group plays a crucial role in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid
- 3-Butenoic acid, 4,4-diphenyl-
Uniqueness
4-(3,4-Dichlorophenyl)but-3-enoic acid is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
127404-77-7 |
|---|---|
分子式 |
C10H8Cl2O2 |
分子量 |
231.07 g/mol |
IUPAC名 |
4-(3,4-dichlorophenyl)but-3-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h1-2,4-6H,3H2,(H,13,14) |
InChIキー |
ADCFJLDKSFOABQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C=CCC(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


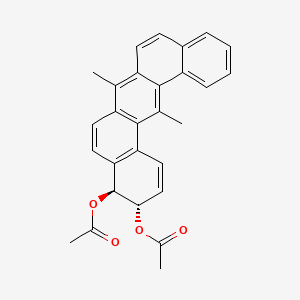

![1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14290912.png)
![Dispiro[2.2.6~6~.2~3~]tetradeca-4,13-diene](/img/structure/B14290919.png)
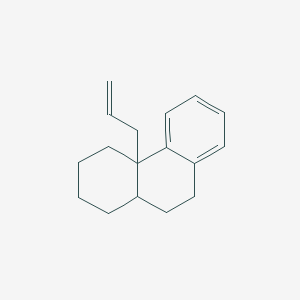

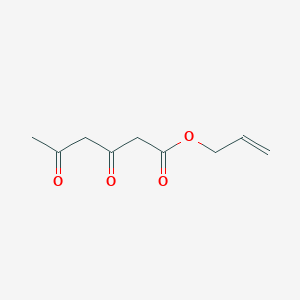
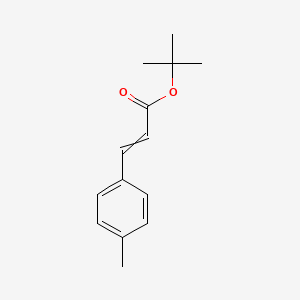
![2,2'-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane)](/img/structure/B14290935.png)
